molecular formula C7H16O2 B13248719 (2S)-4-(Propan-2-yloxy)butan-2-ol

(2S)-4-(Propan-2-yloxy)butan-2-ol

Cat. No.: B13248719
M. Wt: 132.20 g/mol
InChI Key: IVTACLGUUXBTMN-ZETCQYMHSA-N
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Description

(2S)-4-(Propan-2-yloxy)butan-2-ol is a chiral secondary alcohol featuring a butanol backbone with a propan-2-yloxy (isopropyl ether) group at the C4 position and a hydroxyl group at the C2 position in the S-configuration (Figure 1). Its molecular formula is C₇H₁₆O₂, with a molecular weight of 132.20 g/mol. The compound’s stereochemistry and ether functionality contribute to its physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and increased lipophilicity (from the isopropyl ether). While direct synthetic details are scarce in the provided evidence, analogous compounds (e.g., benzyloxy-substituted butanols) are synthesized via Williamson etherification or nucleophilic substitution, followed by purification via chromatography and characterization using IR, NMR, and MS . Potential applications may include pharmaceutical intermediates or bioactive molecules, inferred from structurally related compounds with antiviral, antiarrhythmic, or receptor-binding activities .

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(2S)-4-propan-2-yloxybutan-2-ol

InChI

InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

IVTACLGUUXBTMN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CCOC(C)C)O

Canonical SMILES

CC(C)OCCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(Propan-2-yloxy)butan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-butanol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired ether compound.

Industrial Production Methods: Industrial production of (2S)-4-(Propan-2-yloxy)butan-2-ol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-4-(Propan-2-yloxy)butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Primary alcohols.

    Substitution: Substituted ethers and other derivatives.

Scientific Research Applications

Chemistry: (2S)-4-(Propan-2-yloxy)butan-2-ol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a solvent and reagent in various biochemical assays. Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme kinetics and protein-ligand interactions.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable starting material for medicinal chemistry.

Industry: In the industrial sector, (2S)-4-(Propan-2-yloxy)butan-2-ol is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings, where its chemical properties contribute to the performance of the final products.

Mechanism of Action

The mechanism by which (2S)-4-(Propan-2-yloxy)butan-2-ol exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between (2S)-4-(Propan-2-yloxy)butan-2-ol and analogous compounds:

Compound Name Key Features Molecular Weight (g/mol) Biological Activity (if reported) Reference
(2S)-4-(Propan-2-yloxy)butan-2-ol Chiral secondary alcohol; C4 isopropyl ether 132.20 Not explicitly reported N/A
(2S,3S,4S)-3,4-Bis(Benzyloxy)butan-2-ol derivatives Benzyloxy groups at C3/C4; complex pyrazolyl substituents 411.16–518.16 Antiviral activity [1]
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol Racemic propanol derivative; phenoxy and amino groups ~300 (estimated) Pharmaceutical impurity; adrenoceptor binding [5]
3,3-Dimethyl-2-butanol (Pinacolyl alcohol) Branched tertiary alcohol; no ether groups 102.18 Industrial solvent; chemical precursor [4]
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Esterified derivative; benzamido and phenyl groups ~550 (estimated) Not explicitly reported [3]
Key Observations:

Ether vs.

Chain Length and Substitution: Propanol derivatives (e.g., and ) exhibit shorter carbon chains but incorporate amino or phenoxy groups, which may influence receptor specificity (e.g., α/β-adrenoceptors) .

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl and ether groups balance polar and nonpolar interactions, likely making it soluble in polar aprotic solvents (e.g., DMSO) and moderately soluble in water. In contrast, Pinacolyl alcohol’s branched structure reduces water solubility .
  • Boiling Point : The target compound’s molecular weight (132.20 g/mol) and hydrogen-bonding capacity suggest a higher boiling point than Pinacolyl alcohol (102.18 g/mol) but lower than benzyloxy-substituted analogs (e.g., 518.16 g/mol in ) .

Biological Activity

(2S)-4-(Propan-2-yloxy)butan-2-ol, also known as a chiral ether-alcohol compound, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C7_7H16_{16}O2_2
  • Molecular Weight: 132.20 g/mol
  • IUPAC Name: (2S)-4-propan-2-yloxybutan-2-ol
  • Structural Features: The compound features both an alcohol and an ether functional group, with chirality at the second carbon atom, which may influence its biological interactions.
PropertyValue
Molecular FormulaC7_7H16_{16}O2_2
Molecular Weight132.20 g/mol
IUPAC Name(2S)-4-propan-2-yloxybutan-2-ol
InChI KeyIVTACLGUUXBTMN-ZETCQYMHSA-N

The biological activity of (2S)-4-(Propan-2-yloxy)butan-2-ol is primarily attributed to its ability to interact with various biological molecules. Its mechanisms of action include:

  • Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Binding: Its structure allows it to bind to certain receptors, potentially modulating physiological responses.
  • Solvent Properties: As a solvent in biochemical assays, it facilitates interactions between other compounds and biological systems.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of pharmacological activities, including:

  • Antioxidant Activity: The presence of hydroxyl groups in alcohols often correlates with antioxidant properties.
  • Neuroprotective Effects: Some studies suggest that similar compounds can protect neuronal cells from oxidative stress.

Case Studies

  • GPR88 Agonist Activity:
    A study explored the structure-activity relationship of various compounds related to GPR88 receptor agonists. Although (2S)-4-(Propan-2-yloxy)butan-2-ol was not the primary focus, its structural analogs demonstrated significant effects on alcohol consumption in animal models, suggesting potential therapeutic applications for addiction treatment .
  • Biochemical Assays:
    In biochemical assays, (2S)-4-(Propan-2-yloxy)butan-2-ol has been employed as a solvent and reagent. Its unique properties enable it to stabilize protein-ligand interactions, providing insights into enzyme kinetics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2S)-4-(Propan-2-yloxy)butan-2-ol, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
2-(Oxan-2-yloxy)propan-1-olEther linkage, no stereocenterLimited neuroprotective effects
®-2-(Tetrahydrofuran-2-yloxy)propan-1-olCyclic ether structureAntimicrobial properties

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